molecular formula C9H11N3 B1449997 (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 518064-47-6

(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No.: B1449997
CAS No.: 518064-47-6
M. Wt: 161.2 g/mol
InChI Key: BZCVHNHCTCEWTK-UHFFFAOYSA-N
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Description

(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Biological Activity

The compound (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine , also known as Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride , is an organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163.22 g/mol
  • Structure : The compound features a methyl group attached to an imidazo[1,2-a]pyridine structure, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry and pharmacology. Its structural similarity to other biologically active compounds suggests potential applications in drug development.

Key Biological Activities

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.
  • Anticancer Potential : Due to the imidazo[1,2-a]pyridine moiety, it may exhibit anticancer properties similar to other compounds in this class.
  • Enzyme Inhibition : Recent findings indicate that it can inhibit specific enzymes, including proteases relevant to viral infections, showcasing its potential as a therapeutic agent against diseases such as COVID-19 .

Study on Enzyme Inhibition

A recent study investigated the interaction of this compound with the 3CL protease of SARS-CoV-2. The compound was found to bind effectively at the active site of the enzyme, leading to structural changes that inhibited its activity. This suggests a promising avenue for further research into its use as an antiviral agent .

Antimicrobial Activity

In a study assessing various derivatives of imidazo compounds, this compound demonstrated significant antimicrobial effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods, showing effectiveness comparable to established antibiotics.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amineSimilar imidazo structure but different methyl positionPotentially different biological activity due to structural variation
8-Methylimidazo[1,2-a]pyridin-2-amineLacks the dihydrochloride formMay exhibit distinct reactivity patterns
7-Methylimidazo[1,2-a]pyridineDoes not contain a methyl amine substituentPrimarily studied for its carcinogenic properties

This table illustrates how this compound stands out due to its specific methyl substitution pattern and potential applications in medicinal chemistry compared to other similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Pd-Catalyzed Carbonylation : A novel approach has been developed for introducing functional groups into the imidazopyridine structure.
  • Condensation Reactions : Traditional methods involve the condensation of iodo-aminopyridines with appropriate aldehydes or ketones under controlled conditions to yield the desired product with moderate to high yields.

Properties

IUPAC Name

(8-methylimidazo[1,2-a]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-3-2-4-12-6-8(5-10)11-9(7)12/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCVHNHCTCEWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651036
Record name 1-(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518064-47-6
Record name 1-(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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